1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring bearing bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine and chlorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C11H10BrClO2 |
---|---|
Molecular Weight |
289.55 g/mol |
IUPAC Name |
1-(2-bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrClO2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) |
InChI Key |
LSQLFBBWEYKZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2Br)Cl)C(=O)O |
Origin of Product |
United States |
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